molecular formula C6H7FN2O B12279961 Hydroxylamine,O-[(5-fluoro-2-pyridinyl)methyl]-

Hydroxylamine,O-[(5-fluoro-2-pyridinyl)methyl]-

Cat. No.: B12279961
M. Wt: 142.13 g/mol
InChI Key: YQYLMVSMCBPSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxylamine, O-[(5-fluoro-2-pyridinyl)methyl]- is a chemical compound that features a hydroxylamine group attached to a fluorinated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxylamine, O-[(5-fluoro-2-pyridinyl)methyl]- typically involves the reaction of hydroxylamine with a fluorinated pyridine derivative. One common method includes the use of a diazotization reaction of corresponding 2-aminopyridines using a hydrofluoric acid-pyridine complex . This reaction is known for its efficiency in introducing fluorine atoms into the pyridine ring, which is crucial for the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine, O-[(5-fluoro-2-pyridinyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydroxylamine, O-[(5-fluoro-2-pyridinyl)methyl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Hydroxylamine, O-[(5-fluoro-2-pyridinyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • Perfluoroalkylpyridines

Uniqueness

Hydroxylamine, O-[(5-fluoro-2-pyridinyl)methyl]- is unique due to the presence of both a hydroxylamine group and a fluorinated pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .

Properties

Molecular Formula

C6H7FN2O

Molecular Weight

142.13 g/mol

IUPAC Name

O-[(5-fluoropyridin-2-yl)methyl]hydroxylamine

InChI

InChI=1S/C6H7FN2O/c7-5-1-2-6(4-10-8)9-3-5/h1-3H,4,8H2

InChI Key

YQYLMVSMCBPSGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)CON

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.